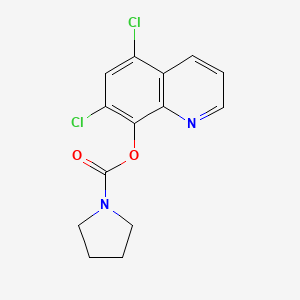

5,7-dichloro-8-quinolinyl 1-pyrrolidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research in the field of quinolinyl derivatives and pyrrolidinecarboxylates encompasses a variety of synthetic strategies. For instance, the palladium-catalyzed intramolecular arylation has been employed for the synthesis of novel tetracyclic structures, indicative of the potential methodologies that could be applied to the synthesis of 5,7-dichloro-8-quinolinyl 1-pyrrolidinecarboxylate (Delest et al., 2004). Additionally, Diels-Alder reactions of N-acyliminium cations with olefins in the presence of BF3·Et2O have been utilized for the efficient synthesis of pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones, underscoring the versatility and efficiency of synthetic approaches in this domain (Zhang, Huang, & Wang, 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives often undergoes detailed examination to elucidate the configuration and conformation of these compounds. For example, crystal structure analysis has provided insights into the arrangement of substituents and the overall molecular geometry, which are critical for understanding the chemical behavior and reactivity of these molecules (Rambabu et al., 2013).

Chemical Reactions and Properties

Quinoline and pyrrolidine derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. The formation of novel quinolin-8-ol derivatives through optimized reactions highlights the potential for diverse functionalization and the synthesis of complex molecules (Patel, Patel, & Patel, 2011). These reactions not only extend the chemical repertoire of these compounds but also enhance their applicability in various fields.

Safety and Hazards

properties

IUPAC Name |

(5,7-dichloroquinolin-8-yl) pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c15-10-8-11(16)13(12-9(10)4-3-5-17-12)20-14(19)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOYIYXDWNYION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5818660.png)

![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)

![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)

![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)

![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)

![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)